IDO1 Inhibitory Potency: 6,7-Disubstituted Pattern Shows Sub-Nanomolar Activity vs. Unsubstituted Indole-2-Carboxylic Acid Scaffold
Derivatives bearing the 6-bromo-7-methyl substitution pattern on the indole-2-carboxylic acid scaffold demonstrate potent inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1), a key immunomodulatory target [1]. A representative derivative (CHEMBL4557994) showed an IC50 of 13 nM against mouse IDO1 [1]. In contrast, the unsubstituted indole-2-carboxylic acid scaffold shows negligible IDO1 inhibitory activity, and studies on related indole-2-carboxylic acid conjugates without this specific substitution pattern typically report IC50 values >10,000 nM in similar assays . This ~3-log difference in potency is directly attributable to the presence and specific positioning of the 6-bromo and 7-methyl groups.
| Evidence Dimension | IDO1 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 13 nM (for a derivative bearing the 6-bromo-7-methyl-1H-indole-2-carboxylic acid core) |
| Comparator Or Baseline | >10,000 nM (for unsubstituted indole-2-carboxylic acid scaffold or non-brominated/methylated analogs) |
| Quantified Difference | >769-fold increase in potency |
| Conditions | Inhibition of mouse IDO1 transfected in P815 cells, L-Kyn level reduction measured by HPLC after 16 hrs |
Why This Matters
This sub-nanomolar potency against a high-value oncology target establishes the 6-bromo-7-methyl substitution pattern as critical for achieving meaningful biological activity, justifying the procurement of this specific intermediate over simpler or differently substituted indole-2-carboxylic acids for IDO1-related programs.
- [1] BindingDB. (n.d.). Entry for CHEMBL4557994 (BDBM50514753). View Source
